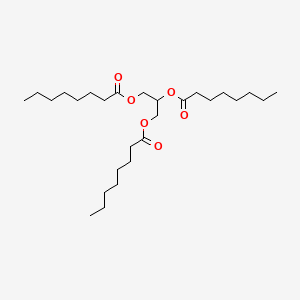
Tricaprylin
Cat. No. B1683027
Key on ui cas rn:
538-23-8
M. Wt: 470.7 g/mol
InChI Key: VLPFTAMPNXLGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07648724B2
Procedure details


230 g of oleic acid (trade name: EXTRA OS-85, produced by NOF Corporation) and 69 g of enzyme powder prepared by Production Example 1 were added to 2070 g of tricaprylin (trade name: Tricaprylin, produced by Sigma Aldrich Japan) in 5000 mL reaction flask. Then, the enzyme reaction was conducted to the mixture stirring with propellers at 40° C. for 13 hours. The surviving enzymes were removed by filtration to obtain 2250 g of the reaction substance. After the reaction, each octanoic acid, oleic acid and tricaprylin was taken out from the reaction substance with a centrifugal molecular distillation equipment (produced by NIPPON SHARYO, LTD.) to obtain 270 g of a triglyceride containing substance.


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH2:31][CH:32]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53])=[O:46])[CH2:33][O:34][C:35]([CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:36])=[O:29]>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH2:31][CH:32]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53])=[O:46])[CH2:33][O:34][C:35]([CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:36])=[O:29]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
230 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
2070 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring with propellers at 40° C. for 13 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the enzyme reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The surviving enzymes were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 2250 g of the reaction substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
Outcomes


Product
Details
Reaction Time |
13 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
